molecular formula C17H14N2O5S B2693102 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 921797-00-4

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2693102
CAS No.: 921797-00-4
M. Wt: 358.37
InChI Key: DMVDLPXNMRQJFR-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzofuran core linked to a thiazole ring and a dihydro-1,4-dioxine carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry, as these heterocyclic scaffolds are commonly associated with diverse biological activities . Compounds featuring benzofuran and thiazole motifs have been extensively investigated for their potential pharmacological properties. Research on analogous structures indicates potential areas of application, including anticancer and antimicrobial research . For instance, certain benzofuran derivatives have demonstrated potent and selective cytotoxicity against human cancer cell lines, with some lead compounds inducing apoptosis in leukemic cells . Similarly, thiazole derivatives are recognized for a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, antifungal, and antitumor effects . The mechanism of action for related anticancer compounds has been linked to the inhibition of tubulin polymerization, thereby disrupting cell division . Researchers are encouraged to explore the specific biochemical interactions and potential of this compound in their respective fields. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-21-12-4-2-3-10-7-13(24-15(10)12)11-9-25-17(18-11)19-16(20)14-8-22-5-6-23-14/h2-4,7-9H,5-6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVDLPXNMRQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzofuran moiety, and a dioxin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O3SC_{20}H_{16}N_{2}O_{3}S with a molecular weight of approximately 364.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N2O3S
Molecular Weight364.4 g/mol
Structure![Chemical Structure](https://www.benchchem Biological Activities

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, analogs of thiazole derivatives have shown efficacy against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as tubulin polymerization inhibition and apoptosis induction in cancer cells .

Case Study:
In a study assessing the antiproliferative effects of thiazole derivatives on melanoma and prostate cancer cells, compounds similar to this compound demonstrated IC50 values in the low nanomolar range, indicating potent activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Thiazole derivatives are known for their ability to modulate inflammatory pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages .

Research Findings:
A comparative study indicated that thiazole-containing compounds exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic application for chronic inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Modulation of Cytokine Release: The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory cytokines.
  • Induction of Apoptosis: The activation of caspases and subsequent apoptosis in cancer cells has been observed with related thiazole derivatives .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structural features to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi. A study demonstrated that thiazole derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies indicate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells . The mechanism of action typically involves the modulation of specific enzymes or receptors that are crucial for cancer cell survival.

Study 1: Antimicrobial Evaluation

A recent study evaluated several thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally similar to this compound displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be as low as 6.25 µg/mL for some derivatives .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds. The study utilized the Sulforhodamine B (SRB) assay to measure the viability of MCF7 breast cancer cells treated with various thiazole derivatives. Results showed that certain compounds led to a substantial decrease in cell viability, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Benzofuran/Carboxamide Families

The compound shares structural motifs with several classes of thiazole derivatives:

Compound Key Structural Features Key Differences
N-(4-(4-Iodophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Thiazole linked to 4-iodophenyl and dihydrodioxine carboxamide Replaces 7-methoxybenzofuran with 4-iodophenyl; iodine may alter electronic effects
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine HB Thiazole with 4-methoxyphenyl and hydrazine-azepine Lacks dihydrodioxine carboxamide; hydrazine moiety confers distinct reactivity
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole with morpholinomethyl, pyridyl, and dichlorobenzamide Substituted benzamide vs. dihydrodioxine carboxamide; pyridyl vs. benzofuran

Key Observations :

  • The dihydrodioxine carboxamide introduces a unique conformational profile compared to rigid benzamides (e.g., 4d) or hydrazine derivatives () .
Physicochemical and Spectral Comparisons

Melting Points and Solubility :

  • Thiazole derivatives with carboxamide groups (e.g., compounds 4d–4i in ) exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target compound’s dihydrodioxine moiety may lower melting points due to increased solubility in polar solvents .
  • IR spectra of similar carboxamides (e.g., ) show characteristic C=O stretches at 1663–1682 cm$ ^{-1} $, while thione tautomers (e.g., triazoles in ) lack this band, confirming structural integrity .

Spectral Data :

  • $ ^1H $-NMR of the target compound would display signals for the methoxy group (~3.8 ppm), benzofuran aromatic protons (6.5–8.0 ppm), and dihydrodioxine protons (4.2–4.5 ppm). This contrasts with pyridyl-substituted thiazoles (e.g., 4d: pyridine protons at 8.2–8.9 ppm) .
Pharmacological and Functional Comparisons
  • Cardioprotective Activity: highlights that N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives exhibit superior cardioprotective effects to Levocarnitine and Mildronate.
  • Kinase Inhibition : Thiazole-carboxamide hybrids (e.g., ) often target kinases like EGFR or VEGFR. The dihydrodioxine carboxamide’s flexibility could optimize binding to ATP pockets .

Q & A

Q. Critical Conditions :

  • Temperature control : Exothermic reactions during coupling steps require cooling (0–5°C).
  • Moisture-sensitive steps : Use Schlenk lines or nitrogen atmospheres for air-sensitive reagents.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate intermediates .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Category: Basic
Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran (δ 6.8–7.2 ppm) and thiazole (δ 7.5–8.0 ppm) rings. Methoxy groups appear as singlets near δ 3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient, UV detection at 254 nm) .

Q. Example Workflow :

  • Step 1 : Synthesize 10 analogs with systematic substitutions.
  • Step 2 : Measure IC₅₀ values against a panel of cancer cell lines (e.g., MCF-7, HeLa).
  • Step 3 : Correlate activity trends with steric/electronic parameters (Hammett σ, logP) .

What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Category: Advanced
Answer:
Key Approaches :

Standardized Assay Conditions :

  • Use identical cell lines (ATCC-verified) and culture media (e.g., RPMI-1640 + 10% FBS).
  • Normalize data to a reference compound (e.g., doxorubicin for cytotoxicity) .

Orthogonal Validation :

  • Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays .
  • Replicate findings in 3D spheroid models to assess microenvironment effects .

Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

What in silico approaches are suitable for predicting pharmacokinetic properties, and how can these be validated experimentally?

Category: Advanced
Answer:
Computational Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate plasma protein binding (e.g., with human serum albumin) using GROMACS .

Q. Experimental Validation :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Caco-2 Permeability : Measure apparent permeability (Papp) to predict oral bioavailability .

What are the common degradation pathways observed under varying pH and temperature conditions?

Category: Basic
Answer:
Degradation Studies :

  • Acidic Conditions (pH 1–3) : Hydrolysis of the dioxine ring, leading to diol formation (monitored by TLC) .
  • Alkaline Conditions (pH 10–12) : Cleavage of the carboxamide bond, detected via loss of NMR peaks at δ 8.1–8.3 ppm .
  • Thermal Stress (60°C) : Oxidation of the thiazole sulfur, confirmed by FT-IR (S=O stretch at 1050 cm⁻¹) .

Q. Stability Protocol :

  • Store lyophilized compound at -20°C under argon.
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

How can researchers systematically evaluate potential off-target effects in complex biological systems?

Category: Advanced
Answer:
Strategies :

Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify binding partners .

Phenotypic Screening : Test in zebrafish models for developmental toxicity (e.g., heart rate, teratogenicity) .

Kinase Selectivity Panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to quantify off-target inhibition .

Q. Data Interpretation :

  • Apply cheminformatics tools (e.g., SEA, Pharmer) to predict polypharmacology .
  • Prioritize targets with <10 nM Kd for follow-up validation .

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